Dofequidar fumarate

P-glycoprotein inhibition MDR reversal chemosensitization

In MDR reversal research, substituting P-gp inhibitors across generations introduces confounding transporter selectivity and pharmacokinetic variables. Dofequidar fumarate eliminates this variability: • Only orally bioavailable P-gp inhibitor achieving sustained plasma levels >7 h at 3 µM-the concentration conferring 88-fold adriamycin and 350-fold vincristine cytotoxicity enhancement in 4-1St cells • Clinically validated BCRP/ABCG2 inhibition in cancer stem-like side population cells, a functional property absent in tariquidar, zosuquidar, and most alternative inhibitors Supplied with full analytical documentation (HPLC, NMR, MS). For research use only.

Molecular Formula C34H35N3O7
Molecular Weight 597.7 g/mol
Cat. No. B1662885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDofequidar fumarate
Synonyms1-(4-(2-hydroxy-3-(quinolin-5-yloxy)propyl)piperazin-1-yl)-2,2-diphenylethanone fumarate
Molecular FormulaC34H35N3O7
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyQIAVTDQTRFYXSD-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dofequidar Fumarate for MDR Reversal Research


Dofequidar fumarate (MS-209) is an orally bioactive quinoline derivative developed by Nihon Schering as a multidrug resistance (MDR) reversal agent [1]. The compound functions as a competitive inhibitor of the transmembrane ATP-binding cassette (ABC) transporters, specifically binding to P-glycoprotein (ABCB1/P-gp) and multidrug resistance-associated protein-1 (ABCC1/MRP1) to block chemotherapeutic drug efflux [2]. As a second-generation P-gp inhibitor, dofequidar fumarate demonstrates higher specificity than first-generation agents while maintaining oral bioavailability, positioning it as a distinct tool compound among MDR modulators [3]. The compound advanced to Phase III clinical evaluation in breast cancer and non-small cell lung cancer before development was discontinued, generating a substantial body of human safety and pharmacokinetic data that supports its continued use as a research reference standard [4].

Workflow MDR reversal research (ABC transporter inhibition)
Selection Orally bioavailable dual P-gp/BCRP inhibitor
Use context Research tool with reported Phase III endpoint data

Why Dofequidar Fumarate Is Not Substitutable


Generic substitution among P-gp inhibitors is scientifically unsound due to fundamental differences in generation-specific pharmacology, transporter selectivity profiles, and clinical pharmacokinetics. First-generation inhibitors such as verapamil and cyclosporin A exhibit non-selective binding and are themselves substrates for CYP3A4 and multiple ABC transporters, introducing confounding variables that compromise experimental interpretation [1]. Third-generation agents including tariquidar (XR9576), zosuquidar (LY335979), and elacridar (GF120918) achieve higher P-gp specificity but are limited to parenteral administration and demonstrate distinct off-target profiles that differ from dofequidar's dual P-gp/MRP1 inhibition [2]. Critically, dofequidar fumarate uniquely combines oral bioavailability with clinically validated activity against ABCG2/BCRP in cancer stem-like side population cells—a functional property not shared by tariquidar, zosuquidar, or the majority of alternative P-gp inhibitors [3]. Selection of a comparator or alternative P-gp inhibitor therefore requires explicit matching of transporter inhibition breadth, administration route, and validated target engagement in the specific experimental model [4].

First-generation inhibitors (verapamil, cyclosporin A) lack transporter selectivity and introduce CYP3A4 substrate confounding, limiting direct comparison.
Third-generation agents (tariquidar, zosuquidar, elacridar) are primarily P-gp selective, lack BCRP inhibition, and require parenteral administration—oral protocol fit may not transfer.
Dofequidar combines dual P-gp/BCRP inhibition with oral bioavailability; replacement with a narrow-spectrum or parenteral-only P-gp inhibitor alters transporter breadth and route-specific exposure.

Dofequidar Fumarate Comparative Evidence


Chemosensitivity Potentiation in MDR Cell Lines

In multidrug-resistant 4-1St cells exhibiting extreme resistance to adriamycin (ADM) and vincristine (VCR), dofequidar fumarate (MS-209) at a fixed concentration of 3 µM enhanced the cytotoxicity of adriamycin by 88-fold and vincristine by 350-fold . This degree of chemosensitization magnitude exceeds typical reversal ratios reported for first-generation agents under comparable conditions; verapamil at similar concentrations typically produces reversal factors below 10-fold in analogous MDR cell models [1]. The 350-fold sensitization to vincristine represents a quantitative benchmark for potency comparison when evaluating alternative P-gp inhibitors in MDR reversal assays .

Chemosensitization Reversal
Reported
3 µM dofequidar enhances ADM cytotoxicity 88-fold, VCR 350-fold in 4-1St MDR cells
Reported reversal magnitude in MDR cell model
First-generation agents typically achieve
Phase III Breast Cancer Endpoint
Trial context
Dof + CAF ORR 53.1% vs placebo + CAF 42.6%; P=0.047 in chemo-naive subgroup
Reported endpoint difference in randomized trial
Discontinued compound; research reference dataset
BCRP Inhibition in SP Cells
Reported
Direct ABCG2 inhibition in vesicle assay; functional SP fraction reduction in cancer cell lines
Supports cancer stem cell transporter study
Not shared by tariquidar or zosuquidar
Oral PK Profile
Reported
Oral dosing achieves 3 µM plasma concentration sustained >7 hours
Supports chronic oral in vivo protocol design
Third-generation agents lack oral bioavailability
Synergistic P-gp Inhibition
Reported
Dofequidar + verapamil synergistically enhances ADM/VCR antitumor effects in SBC-3/ADM
Supports dual inhibitor experimental strategies
Synergy observed in drug accumulation assays
Solubility Profile
Specification review
H₂O: 1 mg/mL; DMSO: 100 mg/mL; fumarate salt form
Supports stock solution preparation
≥98% purity; store 2-8°C desiccated
P-glycoprotein inhibition MDR reversal chemosensitization in vitro cytotoxicity

Clinical Efficacy in Phase III Breast Cancer Trial

In a randomized, placebo-controlled Phase III clinical trial involving 221 evaluable patients with advanced or recurrent breast cancer, the addition of dofequidar fumarate (900 mg orally) to CAF chemotherapy (cyclophosphamide, doxorubicin, fluorouracil) increased the overall objective response rate from 42.6% (CAF alone) to 53.1% (Dof + CAF), representing an absolute improvement of 10.5 percentage points [1]. Notably, this trial identified specific patient subgroups where the benefit reached statistical significance: patients who had received no prior therapy (P<0.01) and patients with stage IV primary tumors (P=0.017) experienced significantly improved progression-free survival [2]. This clinical dataset distinguishes dofequidar from third-generation inhibitors such as tariquidar (XR9576) and zosuquidar (LY335979), for which no positive randomized Phase III efficacy data in solid tumors has been reported [3].

Phase III Breast Cancer Endpoint
Trial context
Dof + CAF ORR 53.1% vs placebo + CAF 42.6%; P=0.047 in chemo-naive subgroup
Reported endpoint difference in randomized trial
Discontinued compound; research reference dataset
clinical trial breast cancer MDR modulation objective response rate Phase III

ABCG2/BCRP Inhibition in Cancer Stem-Like Cells

In vitro vesicle transporter assays demonstrate that dofequidar fumarate directly inhibits ABCG2/breast cancer resistance protein (BCRP) function, a property not shared by third-generation inhibitors tariquidar (XR9576) or zosuquidar (LY335979), which exhibit selectivity restricted to P-gp [1]. Functional validation in cancer stem-like side population (SP) cells isolated from multiple cancer cell lines showed that dofequidar treatment greatly reduced cell number in the SP fraction, sensitizing these intrinsically chemoresistant cells to anticancer agents [2]. In vivo, the combination of dofequidar with irinotecan (CPT-11) greatly reduced SP-derived tumor growth in xenograft models, whereas SP tumors displayed resistance to CPT-11 alone [3]. Quantitative mRNA analysis confirmed that ABCG2/BCRP expression, but not ABCB1/P-gp or ABCC1/MRP1, was elevated in all tested SP cells relative to non-SP counterparts, establishing target engagement relevance [4].

BCRP Inhibition in SP Cells
Reported
Direct ABCG2 inhibition in vesicle assay; functional SP fraction reduction in cancer cell lines
Supports cancer stem cell transporter study
Not shared by tariquidar or zosuquidar
ABCG2 BCRP cancer stem cells side population transporter inhibition

Oral Bioavailability and Sustained Plasma Exposure

Dofequidar fumarate is an orally active quinoline compound, distinguishing it from third-generation inhibitors tariquidar (XR9576), zosuquidar (LY335979), and elacridar (GF120918), which require parenteral administration and have limited oral bioavailability [1]. Pharmacokinetic studies demonstrate that oral administration of dofequidar fumarate achieves plasma concentrations of 3 µM—the concentration shown to effectively overcome docetaxel resistance in MDR cancer cells in vitro—and sustains this concentration for more than 7 hours without serious toxicity . This contrasts with verapamil, a first-generation comparator, which requires doses that produce significant cardiovascular toxicity before reaching P-gp inhibitory plasma concentrations [2].

Oral PK Profile
Reported
Oral dosing achieves 3 µM plasma concentration sustained >7 hours
Supports chronic oral in vivo protocol design
Third-generation agents lack oral bioavailability
pharmacokinetics oral bioavailability plasma concentration dosing in vivo

Synergistic P-gp Inhibition with Verapamil and Cyclosporin A

In multidrug-resistant human small-cell lung cancer SBC-3/ADM cells, the combination of dofequidar fumarate (MS-209) with cyclosporin A (CsA) or verapamil (VER) produced synergistic enhancement of antitumor effects of adriamycin (ADM) and vincristine (VCR) [1]. Mechanistic studies revealed that MS-209 restored intracellular ADM incorporation, and this effect was further enhanced by CsA and VER, consistent with competitive inhibition of P-gp function at distinct or partially overlapping binding sites [2]. This synergistic interaction profile suggests that dofequidar's P-gp binding mode differs sufficiently from verapamil to permit additive or synergistic occupancy, a property not systematically characterized for third-generation agents [3].

Synergistic P-gp Inhibition
Reported
Dofequidar + verapamil synergistically enhances ADM/VCR antitumor effects in SBC-3/ADM
Supports dual inhibitor experimental strategies
Synergy observed in drug accumulation assays
synergistic effect P-glycoprotein combination therapy verapamil cyclosporin A

Solubility and Formulation Profile

Dofequidar is supplied as the fumarate salt form (molecular weight 597.66 g/mol; CAS 153653-30-6), which enhances aqueous solubility and oral bioavailability relative to the free base [1]. The compound exhibits moderate aqueous solubility of 1 mg/mL (1.67 mM) in H₂O and high solubility of 100 mg/mL (167.32 mM) in DMSO, facilitating flexible formulation for both in vitro and in vivo applications [2]. This solubility profile is comparable to other fumarate salt formulations of quinoline-based MDR modulators, with the fumarate counterion specifically selected to optimize pharmacokinetic properties . Commercial sources report purity specifications of ≥98%, with storage recommendations of 2-8°C under desiccated conditions .

Solubility Profile
Specification review
H₂O: 1 mg/mL; DMSO: 100 mg/mL; fumarate salt form
Supports stock solution preparation
≥98% purity; store 2-8°C desiccated
solubility formulation DMSO solubility aqueous solubility salt form

Recommended Research Applications


Cancer Stem Cell and SP Research with BCRP Inhibition

Dofequidar fumarate is the optimal tool compound for investigating ABCG2/BCRP-mediated drug resistance in cancer stem-like side population (SP) cells. In contrast to third-generation P-gp-selective inhibitors (tariquidar, zosuquidar) that lack BCRP activity, dofequidar has been validated in vesicle transporter assays to directly inhibit BCRP function and functionally reduce SP cell fractions [1]. This makes it essential for studies examining the role of ABC transporters in tumor initiation, progression, and relapse where BCRP-expressing stem-like populations are implicated [2].

In Vivo MDR Reversal with Oral Dosing

For chronic in vivo experiments where repeated parenteral administration is logistically challenging, dofequidar fumarate provides the only orally bioavailable option among clinically evaluated P-gp inhibitors with sustained inhibitory plasma concentrations. Pharmacokinetic data confirm that oral dofequidar achieves plasma concentrations of 3 µM (the concentration required to overcome docetaxel resistance in vitro) and maintains this level for >7 hours . This property is particularly valuable for long-term tumor xenograft studies evaluating MDR reversal in combination with oral chemotherapeutic regimens .

P-gp Inhibitor Potency Benchmark in Chemosensitization Assays

The well-characterized quantitative reversal potency of dofequidar fumarate—specifically, 88-fold enhancement of adriamycin cytotoxicity and 350-fold enhancement of vincristine cytotoxicity in 4-1St cells at 3 µM—provides a robust benchmark for comparing novel MDR reversal agents . Researchers developing next-generation P-gp inhibitors or evaluating natural product MDR modulators can use these quantitative benchmarks to contextualize the potency of their test compounds against a clinically validated reference standard [3].

Translational Research with Phase III MDR Modulation Data

For translational oncology programs seeking clinical validation of MDR modulation strategies, dofequidar fumarate is the only P-gp inhibitor with published Phase III randomized trial data demonstrating efficacy in combination with standard chemotherapy. The 10.5 percentage-point improvement in objective response rate (53.1% vs 42.6%) observed in advanced breast cancer patients provides a clinical benchmark for response expectations in MDR-positive solid tumors [4]. This dataset supports the design of future clinical studies incorporating MDR reversal strategies and informs biomarker-driven patient selection hypotheses [5].

Application
Selection Property
Validation Focus
BCRP-mediated drug resistance in SP cells
Dual P-gp/BCRP inhibition profile
Reported BCRP inhibition and SP cell reduction assays
Chronic oral MDR reversal protocols
Oral bioavailability and sustained plasma exposure
Reported oral PK and sustained inhibitory plasma concentrations
Chemosensitization potency benchmarks
Quantitative reversal fold-change dataset
Reported chemosensitization magnitude in MDR cell models
Translational MDR modulation research
Phase III randomized trial endpoint data
Reported ORR difference and patient subgroup endpoint context

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